molecular formula C9H18O2 B13818853 6,6-Dimethoxy-2-methylhex-2-ene CAS No. 2006-05-5

6,6-Dimethoxy-2-methylhex-2-ene

Katalognummer: B13818853
CAS-Nummer: 2006-05-5
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: NHPQZDRVSLYMOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethoxy-2-methylhex-2-ene is an organic compound with the molecular formula C9H18O2. It is characterized by the presence of two methoxy groups and a methyl group attached to a hexene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxy-2-methylhex-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-methylhex-2-ene with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethoxy-2-methylhex-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6,6-Dimethoxy-2-methylhex-2-ene finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6,6-Dimethoxy-2-methylhex-2-ene exerts its effects involves interactions with specific molecular targets. The methoxy groups and the double bond in the hexene backbone play crucial roles in its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,6-Dimethoxy-2-methyl-2-hexene
  • 2,2-Dimethoxy-3-methylbutane
  • 2,2-Dimethoxypropane

Uniqueness

6,6-Dimethoxy-2-methylhex-2-ene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of two methoxy groups and a methyl group on the hexene backbone differentiates it from other similar compounds, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

2006-05-5

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

6,6-dimethoxy-2-methylhex-2-ene

InChI

InChI=1S/C9H18O2/c1-8(2)6-5-7-9(10-3)11-4/h6,9H,5,7H2,1-4H3

InChI-Schlüssel

NHPQZDRVSLYMOD-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.